三氧化钽酸钾

描述

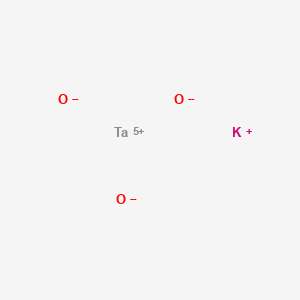

Potassium tantalum trioxide, also known as Potassium tantalum oxide (K2Ta2O6), is a chemical compound . It is often used in scientific research and development .

Molecular Structure Analysis

Potassium tantalum trioxide has a molecular formula of KTaO3 . The exact molecular structure is not provided in the search results.

Physical And Chemical Properties Analysis

Potassium tantalum trioxide has a molecular weight of 268.04 g/mol . It is also mentioned that potassium oxides are more or less unstable with respect to temperature and applied oxygen pressure . The instability of the compounds increases with oxygen content .

科学研究应用

Superconductivity

Potassium tantalum trioxide has been studied for its superconducting properties . Researchers have demonstrated the ability to grow high-quality thin films of potassium tantalate (KTaO3) and discovered that the material retains its superconductive characteristics even when exposed to extremely high magnetic fields . Specifically, KTaO3 retains superconductivity even when exposed to magnetic fields up to 25 Tesla .

安全和危害

Potassium tantalum trioxide may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

未来方向

Potassium tantalum trioxide has been studied for its superconducting properties . Researchers have demonstrated the ability to grow high-quality thin films of potassium tantalate (KTaO3) and discovered that the material retains its superconductive characteristics even when exposed to extremely high magnetic fields . This discovery opens up potential applications for the material in the field of superconductivity .

作用机制

Target of Action

Potassium tantalum trioxide (KTaO3) is a cubic-structured compound . It primarily targets the electronic, optical, structural, elastic, and mechanical properties of materials . The compound interacts with potassium (K), tantalum (Ta), and oxygen (O) in its environment .

Mode of Action

KTaO3 interacts with its targets by applying different amounts of stress . This stress causes an increase in the bandgap from 1.624 eV to 1.871 eV . The partial densities of state for bulk KTaO3, K, Ta, and O are also predicted . In the valence band range, the dominant peaks of KTaO3 at 0 GPa, 20 GPa, 40 GPa, and 60 GPa are due to p-states .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A few potassium-permeable ion channels exist in the outer membrane, while in the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria .

Pharmacokinetics

It’s known that the compound’s properties, such as its electronic, optical, structural, elastic, and mechanical characteristics, can be influenced by varying amounts of stress .

Result of Action

The application of stress to KTaO3 results in noteworthy variations in optical parameters such as absorption, optical conductivity, dielectric function, loss function, reflectivity, and real/imaginary refractive index . The values of elastic constants are predicted computationally using energy deformation equations when stress is applied . Mechanical features including bulk modulus, shear modulus, and Young’s modulus increase with increasing stress .

Action Environment

The action, efficacy, and stability of KTaO3 can be influenced by environmental factors. For instance, the application of stress can cause an increase in the bandgap of the compound . Moreover, the compound’s properties can be influenced by the presence of other elements in its environment, such as potassium, tantalum, and oxygen .

属性

IUPAC Name |

potassium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.3O.Ta/q+1;3*-2;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMNOOPONDJVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[K+].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO3Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907028 | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tantalum trioxide | |

CAS RN |

12030-91-0 | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tantalum oxide (KTaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tantalum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)